Gp91 ds-tat -

Gp91 ds-tat

Catalog Number: EVT-10962218
CAS Number:
Molecular Formula: C98H190N50O22S
Molecular Weight: 2453.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gp91 ds-tat is a synthetic peptide that serves as a selective inhibitor of the NADPH oxidase enzyme, particularly the NOX2 isoform. This compound is derived from a combination of sequences from the HIV-1 transactivator of transcription protein (Tat) and the gp91phox subunit of NADPH oxidase. It has gained attention for its role in modulating oxidative stress and its potential therapeutic applications in various diseases, including cardiovascular disorders and neurodegenerative conditions.

Source

Gp91 ds-tat is synthesized using solid-phase peptide synthesis methods, which allow for the sequential addition of amino acids to form the peptide chain. The process typically employs protected amino acids and coupling reagents such as HBTU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide), along with deprotection agents like TFA (trifluoroacetic acid) to yield the final product in a purified form through high-performance liquid chromatography (HPLC) .

Classification

Gp91 ds-tat can be classified as a bioactive peptide and a pharmacological agent due to its specific inhibitory action on NADPH oxidase. This classification highlights its relevance in biochemical research and potential clinical applications.

Synthesis Analysis

Methods

The synthesis of gp91 ds-tat primarily utilizes solid-phase peptide synthesis, a widely adopted technique in peptide chemistry. This method involves:

  1. Anchoring: An amino acid is attached to a solid resin.
  2. Sequential Addition: Protected amino acids are added one at a time, with each addition followed by a coupling reaction.
  3. Deprotection: Protective groups are removed to allow for further reactions.
  4. Cleavage: The completed peptide is cleaved from the resin and purified.

Technical Details

  • Coupling Reagents: HBTU and DIC facilitate the formation of peptide bonds during synthesis.
  • Deprotection Agents: TFA is commonly used to remove protective groups from amino acids.
  • Purification: HPLC is employed to isolate the desired peptide from side products and impurities.
  • Characterization: Mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the structure and purity of the synthesized peptide .
Molecular Structure Analysis

Structure

The molecular structure of gp91 ds-tat consists of a sequence derived from the gp91phox subunit linked to the Tat protein. Its full chemical formula is represented as C98H190N50O22SC_{98}H_{190}N_{50}O_{22}S, with an InChI key of XSOIEAKWPXDKLM-OALAUQGLSA-N. The structure features multiple functional groups typical of peptides, including amine (–NH2) and carboxylic acid (–COOH) groups that facilitate interactions with target proteins .

Data

  • Molecular Weight: Approximately 2,155 Da.
  • InChI: A detailed representation that encodes the structure for computational analysis.
Chemical Reactions Analysis

Reactions

Gp91 ds-tat primarily undergoes reactions related to peptide bond formation and cleavage during its synthesis. As a peptide, it does not typically engage in oxidation-reduction reactions or substitution reactions due to its stable structure.

Technical Details

  • Common Reagents: HBTU and DIC are used for coupling; TFA for deprotection.
  • Purification Techniques: High-performance liquid chromatography ensures high purity levels post-synthesis.
Mechanism of Action

Gp91 ds-tat exerts its biological effects by selectively binding to the gp91phox subunit of NADPH oxidase, thereby inhibiting the assembly of the active enzyme complex. This inhibition results in decreased production of reactive oxygen species, which play significant roles in oxidative stress-related pathologies such as cardiovascular diseases and neurodegenerative disorders .

The mechanism involves:

  1. Binding: Gp91 ds-tat competes with p47phox for binding to gp91phox.
  2. Inhibition: This prevents the formation of functional NADPH oxidase complexes.
  3. Outcome: Reduced oxidative stress leads to potential neuroprotective effects in models of epilepsy and other conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or crystalline substance.
  • Solubility: Soluble in aqueous solutions at physiological pH levels.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Primarily reactive through peptide bond formation; limited reactivity outside this context.

Relevant data includes:

  • Melting point, solubility details, and stability profiles under various conditions would typically be assessed during characterization but are not extensively detailed in available literature .
Applications

Gp91 ds-tat has diverse applications in scientific research:

  1. Biochemistry: Used as a tool for studying NADPH oxidase function and its role in oxidative stress.
  2. Neuroscience: Investigated for its potential to mitigate neuronal damage in models of epilepsy by reducing reactive oxygen species production .
  3. Cardiology: Explored for therapeutic effects in conditions like hypertension by inhibiting oxidative stress pathways associated with vascular health .
  4. Drug Development: Serves as a lead compound for developing new drugs targeting oxidative stress-related diseases.
Molecular Mechanisms of Action

Competitive Inhibition of NADPH Oxidase Isoform Assembly

gp91 ds-tat functions as a highly specific competitive inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase 2 (NOX2) assembly. This chimeric peptide incorporates a 9-amino acid sequence (Cys-Ser-Thr-Arg-Ile-Arg-Arg-Gln-Leu; CSTRIRRQL) derived from the cytosolic B-loop region (residues 86–102) of the gp91phox (NOX2) subunit. This region constitutes the docking site for the Src homology 3 (SH3) domains of the cytosolic organizer protein p47phox. During oxidase activation, p47phox translocation requires binding between its SH3 domain and the polyproline-rich region (PPR) of gp91phox. gp91 ds-tat competitively occupies the p47phox SH3 binding site, thereby blocking molecular interactions essential for the membrane translocation of cytosolic subunits [1] [7] [8].

The inhibitory efficacy of gp91 ds-tat was demonstrated through in vitro reconstitution assays, where it suppressed superoxide production in a dose-dependent manner (IC₅₀ ≈ 5–10 μM). Crucially, scrambled control peptides showed no inhibitory activity, confirming sequence specificity [3] [5]. In primary neuronal cultures, gp91 ds-tat (5 μM) reduced NADPH oxidase activity by >70% within 1 hour of treatment [1].

Table 1: Competitive Inhibition Profile of gp91 ds-tat

Assay SystemConcentrationNADPH Oxidase InhibitionReference
Cell-free reconstitution10 μM85% reduction in O₂⁻ production [8]
Primary microglia5 μM75–80% reduction [5]
Macrophages (gp91phox⁺/⁺)20 μM70% reduction [5]

Disruption of p47phox-gp91phox Protein-Protein Interactions

The molecular basis of gp91 ds-tat’s action centers on disrupting protein-protein interactions between the membrane-bound cytochrome b₅₅₈ (gp91phox-p22phox heterodimer) and cytosolic p47phox. Site-directed mutagenesis studies identified Arg⁹¹ and Arg⁹² within the gp91phox B-loop as critical residues for p47phox binding. Substitution of these residues (e.g., R91E/R92E) abolished NADPH oxidase activity by impairing cytosolic subunit translocation [7]. gp91 ds-tat mimics this domain, sterically hindering the p47phox SH3 domain from engaging endogenous gp91phox [1] [8].

Biophysical analyses, including surface plasmon resonance, confirm high-affinity binding (KD ≈ 0.5–1 μM) between gp91 ds-tat and the p47phox SH3 domain. This interaction prevents the conformational unmasking of p47phox required for its association with gp91phox during oxidase assembly [7] [8].

Table 2: Functional Consequences of gp91phox B-Loop Mutations

MutationSuperoxide Productionp47phox TranslocationEffect of gp91 ds-tat
Wild-type100%NormalFull inhibition
R91E25%ImpairedNo additional effect
R92E30%ImpairedNo additional effect
R91E/R92E<5%AbolishedNo effect

Structural Basis of gp91phox-Derived Docking Sequence Specificity

The inhibitory sequence CSTRIRRQL in gp91 ds-tat exhibits high specificity for NOX2 due to unique electrostatic and structural features within the gp91phox B-loop. This region forms an amphipathic helix rich in positively charged residues (Arg/Lys), complementary to the acidic surface of the p47phox SH3 domain. Structural modeling indicates ionic interactions between Arg⁹¹/Arg⁹² of the peptide and Glu¹⁹⁹/Glu²⁰⁶ of p47phox [7] [8].

Notably, this sequence shows minimal homology to analogous regions in other NADPH oxidase isoforms (e.g., NOX1, NOX4). For instance, NOX4 lacks a conserved polybasic region and does not require p47phox for activation, explaining gp91 ds-tat’s selectivity for NOX2 over other isoforms [8] [10].

Human Immunodeficiency Virus-Transactivator of Transcription-Mediated Cellular Internalization Mechanisms

The carboxyl-terminal domain of gp91 ds-tat contains the human immunodeficiency virus-transactivator of transcription (HIV-Tat) protein transduction domain (residues 47–57: Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg; YGRKKRRQRRR). This cationic, arginine-rich sequence enables rapid cellular internalization via lipid raft-mediated endocytosis and direct membrane translocation [3] [5] [6].

Confocal microscopy studies demonstrate that fluorescein-labeled gp91 ds-tat enters microglia and neurons within 5–15 minutes. Internalization is energy-dependent and inhibited by heparin sulfate (a proteoglycan competitor), confirming involvement of cell-surface glycosaminoglycans in the uptake mechanism [5]. The HIV-Tat domain enhances intracellular concentrations by >20-fold compared to the gp91phox-derived sequence alone [6] [9].

Temporal Dynamics of Nicotinamide Adenine Dinucleotide Phosphate Oxidase Complex Inactivation

The inhibition kinetics of gp91 ds-tat are characterized by rapid onset and sustained duration. In primary cortical neurons, maximal suppression (≥80%) of NADPH oxidase activity occurs within 60 minutes of exposure. Inhibition persists for 6–8 hours post-washout, attributable to intracellular retention of the peptide [1] [4].

Table 3: Temporal Dynamics of NADPH Oxidase Inhibition

Experimental ModelTime to Maximal InhibitionDuration of EffectReference
Primary neurons (in vitro)60 minutes6–8 hours [1]
Podocytes (in vitro)45 minutes>6 hours [4]
Macrophages (in vitro)30 minutes4–6 hours [5]
Epileptic rat hippocampus (in vivo)1 hour (post-infusion)24 hours [1]

In vivo, continuous intracerebroventricular infusion in kainic acid-induced epileptic rats significantly reduced seizure frequency within 24 hours. This correlated with decreased hippocampal superoxide levels and diminished p47phox-gp91phox colocalization, confirming sustained disruption of oxidase assembly [1]. The temporal efficacy aligns with the pharmacokinetics of HIV-Tat-mediated delivery, where cellular uptake precedes competitive inhibition by 15–30 minutes [4] [5].

Properties

Product Name

Gp91 ds-tat

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide

Molecular Formula

C98H190N50O22S

Molecular Weight

2453.0 g/mol

InChI

InChI=1S/C98H190N50O22S/c1-6-50(4)70(88(169)142-61(29-18-44-130-97(119)120)81(162)137-59(27-16-42-128-95(115)116)80(161)141-64(32-34-69(103)152)84(165)144-65(72(104)153)46-49(2)3)147-85(166)62(30-19-45-131-98(121)122)143-89(170)71(51(5)150)148-86(167)66(47-149)145-87(168)67(48-171)146-82(163)60(28-17-43-129-96(117)118)138-77(158)56(24-13-39-125-92(109)110)135-78(159)57(25-14-40-126-93(111)112)139-83(164)63(31-33-68(102)151)140-79(160)58(26-15-41-127-94(113)114)136-76(157)55(23-12-38-124-91(107)108)134-75(156)54(22-8-10-36-100)133-74(155)53(21-7-9-35-99)132-73(154)52(101)20-11-37-123-90(105)106/h49-67,70-71,149-150,171H,6-48,99-101H2,1-5H3,(H2,102,151)(H2,103,152)(H2,104,153)(H,132,154)(H,133,155)(H,134,156)(H,135,159)(H,136,157)(H,137,162)(H,138,158)(H,139,164)(H,140,160)(H,141,161)(H,142,169)(H,143,170)(H,144,165)(H,145,168)(H,146,163)(H,147,166)(H,148,167)(H4,105,106,123)(H4,107,108,124)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)/t50-,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-/m0/s1

InChI Key

XSOIEAKWPXDKLM-OALAUQGLSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.